molecular formula C16H16ClNO3 B15167069 5-Chloro-2-hydroxy-N-{4-[(propan-2-yl)oxy]phenyl}benzamide CAS No. 634186-06-4

5-Chloro-2-hydroxy-N-{4-[(propan-2-yl)oxy]phenyl}benzamide

Katalognummer: B15167069
CAS-Nummer: 634186-06-4
Molekulargewicht: 305.75 g/mol
InChI-Schlüssel: WWSVFWIPZXHLAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-2-hydroxy-N-{4-[(propan-2-yl)oxy]phenyl}benzamide is an organic compound with a molecular formula of C16H16ClNO2. This compound is characterized by the presence of a chloro group, a hydroxy group, and a benzamide moiety, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-hydroxy-N-{4-[(propan-2-yl)oxy]phenyl}benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzoic acid and 4-isopropoxyphenylamine.

    Amide Formation: The carboxylic acid group of 5-chloro-2-hydroxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 4-isopropoxyphenylamine to form the amide bond.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pressure, and pH.

    Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-2-hydroxy-N-{4-[(propan-2-yl)oxy]phenyl}benzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

Wissenschaftliche Forschungsanwendungen

5-Chloro-2-hydroxy-N-{4-[(propan-2-yl)oxy]phenyl}benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Chloro-2-hydroxy-N-{4-[(propan-2-yl)oxy]phenyl}benzamide involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of biochemical pathways related to inflammation, microbial growth, or other physiological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Chloro-2-hydroxy-N-phenylbenzamide: Lacks the isopropoxy group, resulting in different chemical and biological properties.

    2-Hydroxy-N-{4-[(propan-2-yl)oxy]phenyl}benzamide: Lacks the chloro group, affecting its reactivity and applications.

Uniqueness

5-Chloro-2-hydroxy-N-{4-[(propan-2-yl)oxy]phenyl}benzamide is unique due to the combination of its chloro, hydroxy, and isopropoxy groups, which confer distinct chemical reactivity and potential biological activities.

Eigenschaften

CAS-Nummer

634186-06-4

Molekularformel

C16H16ClNO3

Molekulargewicht

305.75 g/mol

IUPAC-Name

5-chloro-2-hydroxy-N-(4-propan-2-yloxyphenyl)benzamide

InChI

InChI=1S/C16H16ClNO3/c1-10(2)21-13-6-4-12(5-7-13)18-16(20)14-9-11(17)3-8-15(14)19/h3-10,19H,1-2H3,(H,18,20)

InChI-Schlüssel

WWSVFWIPZXHLAV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.